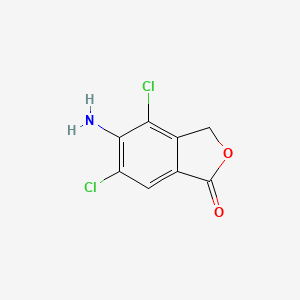
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common route might include the chlorination of an isobenzofuran derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of less chlorinated or deaminated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield chlorinated quinones, while substitution reactions could produce various functionalized isobenzofurans.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one could be used as a building block for synthesizing more complex molecules. Its unique structure might make it valuable in developing new materials or catalysts.
Biology
In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it shows activity against specific biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in developing new materials with specific characteristics.
作用機序
The mechanism of action of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand how the compound exerts its effects.
類似化合物との比較
Similar Compounds
- 5-Amino-4-chloroisobenzofuran-1(3H)-one
- 5-Amino-6-chloroisobenzofuran-1(3H)-one
- 4,6-Dichloroisobenzofuran-1(3H)-one
Uniqueness
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is unique due to the presence of both amino and dichloro substituents on the isobenzofuran ring. This combination of functional groups might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
5-amino-4,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2,11H2 |
InChIキー |
YOJVCGUDXLMUFB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


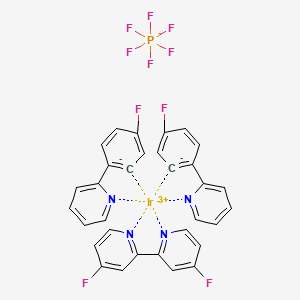

![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
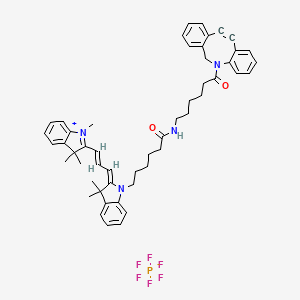
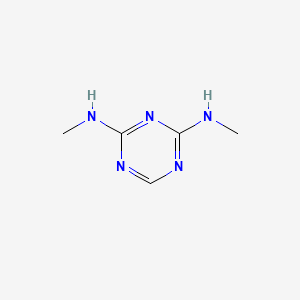
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
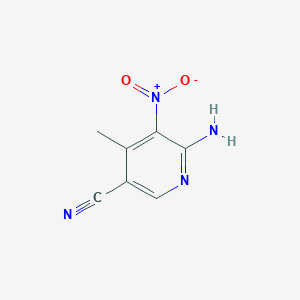
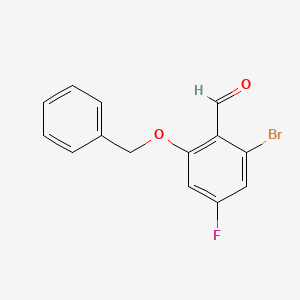

![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)


